1-(4-Ethylpiperazin-1-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylpiperazin-1-yl)butan-2-ol is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . This compound features a piperazine ring substituted with an ethyl group and a butanol chain, making it a versatile molecule in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Ethylpiperazin-1-yl)butan-2-ol typically involves the reaction of 4-ethylpiperazine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .
Analyse Chemischer Reaktionen
1-(4-Ethylpiperazin-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylpiperazin-1-yl)butan-2-ol finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylpiperazin-1-yl)butan-2-ol can be compared with other similar compounds, such as:
4-(4-Ethylpiperazin-1-yl)butan-1-amine: Similar structure but different functional groups, leading to varied reactivity and applications.
1-(4-Methylpiperazin-1-yl)butan-2-ol: Substitution of the ethyl group with a methyl group, affecting its chemical properties and uses.
1-(4-Phenylpiperazin-1-yl)butan-2-ol:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Eigenschaften
Molekularformel |
C10H22N2O |
---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1-(4-ethylpiperazin-1-yl)butan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-10(13)9-12-7-5-11(4-2)6-8-12/h10,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
IQSHUHVHVSBKQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN1CCN(CC1)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.